Phtalate de diméthyle-d6

Vue d'ensemble

Description

Dimethyl-d6 phthalate is a deuterium-labeled version of Dimethyl phthalate . It is commonly used as a plasticizer to impart flexibility to rigid polyvinylchloride (PVC) resins . It is also known as an endocrine disruptor and a ubiquitous pollutant .

Synthesis Analysis

The synthesis of Dimethyl-d6 phthalate involves the use of CD3OD . The yield of Dimethyl-d6 phthalate was 88.0% based on CD3OD consumed . The product was confirmed by NMR and MS to be the target compound .Molecular Structure Analysis

The molecular formula of Dimethyl-d6 phthalate is C10D6H4O4 . It has a molecular weight of 200.22 g/mol . The InChI string isInChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 . Chemical Reactions Analysis

Dimethyl-d6 phthalate can be analyzed using High-Performance Liquid Chromatography (HPLC) . A reversed-phase isocratic and gradient elution and UV detection method was used for the individual and simultaneous determination of these phthalate derivatives .Physical and Chemical Properties Analysis

Dimethyl-d6 phthalate has a boiling point of 282 °C and a melting point of 2 °C . It has a density of 1.214 g/mL at 25 °C .Applications De Recherche Scientifique

Surveillance environnementale et évaluation de la pollution

Le phtalate de diméthyle-d6 est utilisé dans les études environnementales pour suivre la présence et les voies de dégradation des phtalates dans les écosystèmes. Il sert d'étalon marqué isotopiquement stable en spectrométrie de masse, permettant une quantification précise du phtalate de diméthyle dans les échantillons environnementaux. Cette application est cruciale pour évaluer les niveaux de pollution et comprendre l'impact environnemental des esters phtaliques .

Chimie analytique et étalons de calibration

En chimie analytique, le this compound est utilisé comme étalon interne pour calibrer des instruments tels que la GC-MS et la LC-MS. Son marquage isotopique stable garantit des mesures précises et reproductibles, ce qui est essentiel pour valider les méthodes analytiques et garantir la fiabilité des résultats en analyse chimique .

Recherche sur la biodégradation

Les chercheurs utilisent le this compound pour étudier les voies de biodégradation des phtalates. En suivant le composé marqué isotopiquement à travers divers processus de dégradation, les scientifiques peuvent identifier les micro-organismes impliqués et les étapes enzymatiques qu'ils suivent pour décomposer les phtalates. Cette recherche est essentielle pour développer des stratégies de biorémediation afin d'éliminer les phtalates des sites contaminés .

Études toxicologiques et d'impact sur la santé

Le this compound est un composé clé dans les études toxicologiques pour étudier les impacts sur la santé de l'exposition aux phtalates. Il agit comme un substitut de son homologue non marqué, permettant aux chercheurs d'étudier son métabolisme et ses effets sur les organismes vivants sans interférence d'autres sources de phtalate de diméthyle .

Science des matériaux et recherche sur les polymères

En science des matériaux, le this compound est utilisé pour étudier les interactions entre les phtalates et les polymères. Son incorporation dans les matrices polymères aide à comprendre le comportement de lixiviation des phtalates des plastiques, ce qui est crucial pour développer des produits plastiques plus sûrs et plus stables .

Études de dégradation photocatalytique

Le composé est également un outil important dans les études de dégradation photocatalytique. Les chercheurs l'utilisent pour évaluer l'efficacité de nouveaux matériaux et processus photocatalytiques conçus pour dégrader les phtalates sous irradiation lumineuse. Cette application est importante pour faire progresser les technologies de traitement de l'eau et atténuer les risques environnementaux posés par la pollution par les phtalates .

Mécanisme D'action

Target of Action

Dimethyl-d6 phthalate (DMP) is an organic compound and a phthalate ester . Phthalates are endocrine-disrupting chemicals (EDs) that can induce neurological disorders . They can alter the development and function of hormone-dependent structures within the nervous system . Therefore, the primary targets of DMP are the endocrine system and the nervous system .

Mode of Action

DMP interacts with its targets by affecting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . It interferes with nuclear receptors in various neural structures involved in controlling brain functions and the onset of neurological disorders at the intracellular level .

Biochemical Pathways

Phthalates, including DMP, dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process . The metabolic pathways involved in degradation are proposed and identified through intermediates produced during the degradation process . The degradation pathway for DMP was proposed using three cyanobacterial species .

Pharmacokinetics

It is known that dmp is a colorless and oily liquid that is soluble in organic solvents but only poorly soluble in water . This suggests that its bioavailability may be influenced by its solubility and the presence of organic solvents.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DMP. The environmental fate, transport, and transformation/degradation of these compounds under natural conditions are highly dependent on their physical and chemical properties . For example, the removal and degradation of these widespread pollutants by abiotic processes such as hydrolysis and photodecomposition are very slow and insignificant . On the other hand, the breakdown of DMP by microorganisms is considered to be one of the major routes of environmental degradation for these widespread pollutants .

Safety and Hazards

Orientations Futures

Phthalates, including Dimethyl-d6 phthalate, are endocrine-disrupting chemicals that can induce neurological disorders . Future research should focus on expanding the current knowledge concerning their toxicity mechanism to comprehend their harmful effect on human health .

Relevant Papers Several papers have been published on the topic of Dimethyl-d6 phthalate. These include studies on the impacts of phthalates on human health , the mechanism of action between dimethyl phthalate and herring sperm DNA , and the effects and mechanisms of phthalates’ action on neurological processes and neural health .

Analyse Biochimique

Biochemical Properties

Dimethyl-d6 phthalate interacts with various enzymes, proteins, and other biomolecules. It is known to disrupt the endocrine system, affecting reproductive health and physical development

Cellular Effects

Dimethyl-d6 phthalate has been shown to have significant effects on various types of cells and cellular processes . It can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders . It also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Dimethyl-d6 phthalate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to activate nuclear receptor peroxisome proliferator-activated receptor (PPARα), which can modify protein and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl-d6 phthalate change over time . It has been observed that human skin is the least permeable of the used skin models, and that surfactants lead to a significant increase of Dimethyl-d6 phthalate permeability through all skin models .

Dosage Effects in Animal Models

The effects of Dimethyl-d6 phthalate vary with different dosages in animal models . It has been associated with altered thyroid, progesterone, and estrogen activity in pregnant women as well as nonpregnant adults and children .

Metabolic Pathways

Dimethyl-d6 phthalate is involved in various metabolic pathways . It is known to accelerate nitrogen and carbon metabolism by altering signal pathways .

Transport and Distribution

Dimethyl-d6 phthalate is transported and distributed within cells and tissues

Propriétés

IUPAC Name |

bis(trideuteriomethyl) benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-5-3-4-6-8(7)10(12)14-2/h3-6H,1-2H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQCNGHVCWTJSM-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85448-30-2 | |

| Record name | 1,2-Benzenedicarboxylic acid, di(methyl-d3) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085448302 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

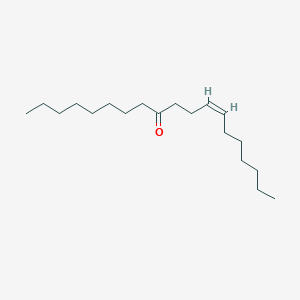

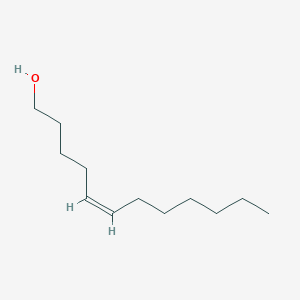

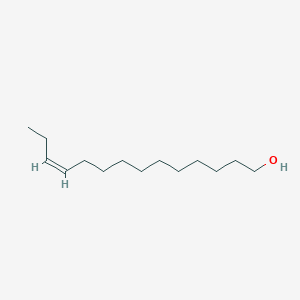

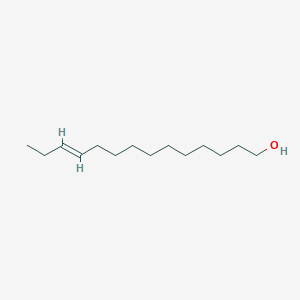

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-(4-azidophenyl)-2-oxoethyl]sulfanylpropanoyl]-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B110184.png)